molecular formula C7H11N3O3 B1401628 ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 3912-22-9

ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No.: B1401628
CAS No.: 3912-22-9
M. Wt: 185.18 g/mol
InChI Key: CWNGKDZLVJXDNC-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate is a chemical compound of significant interest in scientific research, particularly within the fields of medicinal chemistry and chemical biology. It features a 1,2,3-triazole ring, a privileged scaffold accessed with high efficiency and regioselectivity through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction . This molecule contains two key functional handles: an ester group and a primary hydroxymethyl group on the triazole core. The ethyl ester can be hydrolyzed to a carboxylic acid or serve in transesterification reactions, while the hydroxymethyl group is a prime site for further functionalization, such as esterification or oxidation to an aldehyde . This bifunctionality makes it a valuable synthon for constructing more complex molecular architectures, including potential pharmacologically active agents. The 1,2,3-triazole ring itself is known for its metabolic stability and ability to participate in hydrogen bonding and dipole-dipole interactions, often contributing to the biological activity of lead compounds . Researchers utilize this compound as a key intermediate in the synthesis of compound libraries for high-throughput screening and in the development of prodrugs and chemical probes . The regioselectivity of its synthesis via click chemistry ensures a consistent and pure product, which is critical for reproducible research outcomes. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to use.

Properties

IUPAC Name

ethyl 2-[4-(hydroxymethyl)triazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-2-13-7(12)4-10-3-6(5-11)8-9-10/h3,11H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNGKDZLVJXDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The general steps are as follows:

    Preparation of the Azide: The starting material, often an alkyl halide, is converted to an azide using sodium azide in a suitable solvent.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Esterification: The resulting triazole is then esterified with ethyl acetate to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.

    Substitution: The hydroxymethyl group can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ethyl 2-[4-(carboxy)-1H-1,2,3-triazol-1-yl]acetate.

    Reduction: Formation of ethyl 2-[4-(hydroxymethyl)-1,2-dihydro-1H-1,2,3-triazol-1-yl]acetate.

    Substitution: Formation of various substituted triazole derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate depends on its specific application. In medicinal chemistry, the triazole ring can interact with biological targets such as enzymes and receptors, inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity. The ester group can undergo hydrolysis, releasing the active triazole moiety.

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The compound is distinguished from analogs by its hydroxymethyl-triazole-acetate scaffold. Key comparisons include:

a) Ethyl 2-(4-Butyl-1H-Triazol-1-yl)Acetate Derivatives
  • Example: Ethyl 2-(3-(4-butyl-1H-triazol-1-yl)-4-cyano-pyrazol-1-yl)acetate (C₁₄H₁₈N₆O₂) .
  • Differences: The 4-butyl and 4-cyano groups enhance lipophilicity and electron-withdrawing effects, contrasting with the hydroxymethyl group’s hydrophilicity and electron-donating nature.
  • Impact : Reduced aqueous solubility compared to the target compound .
b) Phenoxy-Methyl Triazole Acetamides
  • Example : Compound 9a (C₂₈H₂₄N₆O₃S) from .
  • Differences: A benzimidazole-phenoxymethyl-acetamide moiety replaces the hydroxymethyl-ester.
c) Methyl 2-[4-(1-Hydroxyethyl)-1H-Triazol-1-yl]Acetate
  • Example : Methyl ester analog with a hydroxyethyl group (C₈H₁₁N₃O₃) .
  • Differences : The methyl ester and hydroxyethyl group alter lipophilicity (LogP) and metabolic stability.
  • Impact : Shorter half-life compared to the ethyl ester in the target compound .

Physicochemical Properties

Compound Molecular Formula Substituents Melting Point (°C) LogP (Predicted)
Target Compound C₇H₁₁N₃O₃ 4-Hydroxymethyl, ethyl ester N/A -0.5
Ethyl 2-(4-Butyl-Triazol)Acetate C₁₄H₁₈N₆O₂ 4-Butyl, 4-cyano 54.1–54.9 2.1
5a () C₁₇H₂₁N₃O₄ 4-Isopropylphenoxy N/A 3.2
  • Key Trends : Hydroxymethyl and ethyl ester groups in the target compound reduce LogP, enhancing aqueous solubility relative to alkyl- or aryl-substituted analogs.

Biological Activity

Ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate is a triazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and applications based on diverse research findings.

Overview of Triazole Derivatives

Triazoles are five-membered heterocyclic compounds characterized by the presence of three nitrogen atoms. They are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound of interest, this compound, exhibits unique characteristics due to the hydroxymethyl substituent which enhances its binding affinity to biological targets .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and biochemical pathways. The compound is believed to inhibit specific enzymes involved in critical metabolic processes:

  • Enzyme Inhibition : The triazole ring interacts with enzyme active sites, potentially altering their function and affecting cellular metabolism.
  • Biochemical Pathways : Changes in enzyme activity can lead to significant alterations in metabolic pathways, which may contribute to its therapeutic effects.

Synthesis Methods

The synthesis of this compound typically involves a multi-step process:

  • Preparation of Azide : An alkyl halide is converted to an azide using sodium azide.
  • Cycloaddition Reaction : The azide undergoes cycloaddition with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
  • Esterification : The resultant triazole is then esterified with ethyl acetate to yield the final product .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various pathogens:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1816

These results suggest that the compound possesses promising antimicrobial activity against both bacterial and fungal strains .

Anticancer Properties

In vitro studies have shown that this compound can inhibit cancer cell proliferation. For example:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30
A549 (lung cancer)35

These findings indicate that the compound may serve as a potential lead for developing anticancer agents .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to this compound:

  • Study on Anti-Cholinesterase Activity : A series of triazole hybrids were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE). Some compounds demonstrated IC50 values lower than standard drugs like donepezil .
  • Research on Antifungal Activity : Triazole derivatives have been extensively studied for their antifungal properties. This compound showed enhanced activity against Candida species compared to traditional antifungals .

Q & A

Q. What are the preferred synthetic routes for ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate, and how do reaction conditions influence regioselectivity?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by hydroxymethylation or esterification. Key factors include solvent choice (e.g., DMF for CuAAC), temperature (room temperature vs. reflux), and catalyst loading. Regioselectivity in triazole formation (1,4- vs. 1,5-isomers) is controlled by ligand additives like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) . Post-functionalization of the hydroxymethyl group requires protection-deprotection strategies to avoid side reactions during esterification .

Q. How can researchers validate the purity and structural integrity of this compound?

Characterization involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., hydroxymethyl at C4 of the triazole, ester group integration) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in analogous triazole-acetate structures .
  • HPLC-MS : Monitor purity (>95%) and detect trace byproducts (e.g., unreacted azides or esters) .

Q. What solvents and catalysts are optimal for N-alkylation of 1,2,3-triazoles in analogous systems?

Polar aprotic solvents (DMF, DMSO) enhance reactivity in alkylation reactions. Catalysts like K2_2CO3_3 or Cs2_2CO3_3 are preferred for deprotonation, while phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems. Bromoacetate derivatives are common alkylating agents .

Advanced Research Questions

Q. How can computational modeling address contradictions in reported regioselectivity for triazole derivatives?

Density functional theory (DFT) calculations predict transition-state energies for competing 1,4- and 1,5-triazole isomers. For example, steric effects from bulky substituents favor 1,4-regioisomers, while electronic factors (e.g., electron-withdrawing groups) may shift selectivity. Experimental validation via 1H^1H-15N^{15}N HMBC NMR can resolve discrepancies .

Q. What strategies improve scalability of triazole-acetate synthesis under continuous-flow conditions?

Microreactors with immobilized Cu(I) catalysts (e.g., Cu@SiO2_2) enable rapid mixing and heat transfer, reducing reaction times from hours to minutes. Continuous-flow systems also minimize byproduct formation (e.g., dimerization) by controlling residence time and reagent stoichiometry .

Q. How does the hydroxymethyl group influence the compound’s reactivity in downstream applications?

The hydroxymethyl moiety acts as a versatile handle for:

  • Post-functionalization : Oxidative coupling to ketones or aldehydes.
  • Biological activity : Hydrogen-bonding interactions in enzyme inhibition (e.g., carbonic anhydrase) . Stability studies (TGA/DSC) reveal susceptibility to dehydration, necessitating inert storage conditions .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of triazole-acetate esters under basic conditions?

Discrepancies arise from substituent effects. Electron-deficient triazoles (e.g., nitro-substituted) resist hydrolysis, while electron-rich analogs (e.g., hydroxymethyl) undergo rapid ester cleavage at pH > 8. Buffered conditions (pH 7–8) and low temperatures (<25°C) mitigate degradation .

Q. How can researchers reconcile variability in catalytic efficiency for CuAAC reactions?

Catalyst deactivation via triazole coordination is a key issue. Ligand screening (e.g., TBTA vs. PEG-modified ligands) and reducing agent choice (sodium ascorbate vs. tris(carboxyethyl)phosphine) significantly impact turnover numbers. Kinetic studies using in situ IR spectroscopy provide real-time monitoring .

Methodological Recommendations

  • Synthetic Optimization : Use DoE (Design of Experiments) to screen variables (temperature, solvent, catalyst ratio) and identify robust conditions .
  • Analytical Workflow : Combine LC-MS for purity assessment and 1H^1H-DOSY NMR to detect aggregates or impurities .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH) to establish shelf-life guidelines for hygroscopic derivatives .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate
Reactant of Route 2
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ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.